

Introduction: The Role of Chirality in Modern Drug Development

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Compound of Interest

Compound Name: *(R)-(-)-1-Indanol*

Cat. No.: B1588849

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In the landscape of pharmaceutical sciences, the stereochemical orientation of a molecule is of paramount importance. The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.^{[1][2]} This reality has made asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of modern drug development.^{[2][3]}

(R)-(-)-1-Indanol stands out as a crucial chiral building block in this context. As a versatile precursor, its rigid indane framework and defined stereocenter at the C1 position make it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and critical applications of **(R)-(-)-1-Indanol**.

Chemical Structure and Stereochemistry

(R)-(-)-1-Indanol, also known as *(R)-(-)-1-Hydroxyindan*, is an aromatic alcohol. Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the first carbon of the aliphatic ring.

The key feature of this molecule is the chiral center at the C1 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, the C2 carbon of the cyclopentyl ring, and the C7a carbon of the fused ring system. This arrangement gives rise to two non-superimposable mirror images, or enantiomers: **(R)-1-Indanol** and **(S)-1-Indanol**. The "(R)"

designation refers to the rectus configuration according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Figure 1: Stereochemical structure of **(R)-(-)-1-Indanol**, highlighting the chiral center (C*).

Physicochemical and Spectral Properties

Accurate identification and quality control are essential in chemical synthesis. The following tables summarize the key physical and spectral properties of **(R)-(-)-1-Indanol**.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|------------------|---|-----------|
| Chemical Formula | C ₉ H ₁₀ O | [4][5] |
| Molecular Weight | 134.18 g/mol | [4][5] |
| CAS Number | 697-64-3 | [4] |
| Appearance | White to slightly yellow crystalline solid | [6] |
| Melting Point | 72-73 °C | |
| Boiling Point | 128 °C at 12 mmHg | [6] |
| Optical Rotation | [α] ²⁰ /D -29°, c = 2 in chloroform | |
| Solubility | Soluble in ethanol, benzene, chloroform. Sparingly soluble in water (10 g/L at 20°C). | [6][7][8] |

Table 2: Key Spectral Data

| Spectroscopy | Characteristic Signals | Source(s) |
|---------------------|--|-----------|
| ¹ H NMR | Signals corresponding to aromatic protons, the benzylic proton at C1, and aliphatic protons at C2 and C3. The proton attached to C1 (adjacent to the OH group) typically appears as a multiplet. | [9][10] |
| ¹³ C NMR | Shows 9 distinct carbon signals, including four aromatic CH carbons, two quaternary aromatic carbons, the carbinol carbon (C1), and two aliphatic carbons (C2, C3). | [9][10] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm ⁻¹ characteristic of the O-H stretching of the alcohol. Peaks corresponding to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring. | [9][11] |
| Mass Spectrometry | The molecular ion peak (M ⁺) is observed at m/z = 134. | [5] |

Synthesis: Enantioselective Reduction of 1-Indanone

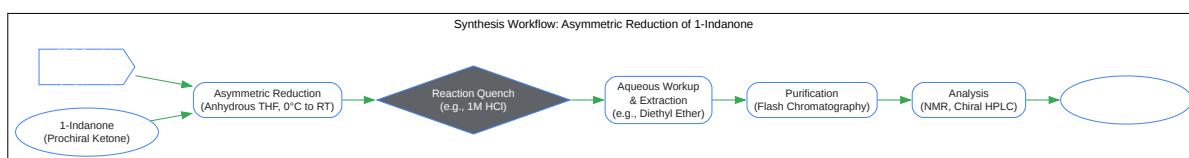
The most common and efficient route to **(R)-(-)-1-Indanol** is the asymmetric reduction of the prochiral ketone, 1-indanone.[12][13] This transformation is a classic example of enantioselective catalysis, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer in high excess.

Causality in Catalyst Selection: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this purpose.[12][14]

The catalyst is an oxazaborolidine, typically derived from a chiral amino alcohol like (S)-proline.

Mechanism Insight: The 1-indanone carbonyl oxygen coordinates to the Lewis acidic boron atom of the CBS catalyst. This coordination, combined with the steric bulk of the catalyst's chiral framework, forces the reducing agent (e.g., borane-dimethyl sulfide complex) to deliver a hydride ion to one specific face of the carbonyl. This directed attack preferentially forms the (R)-alcohol. The rigidity and well-defined structure of the catalyst-substrate complex are key to achieving high enantioselectivity.[14]



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Figure 2: General workflow for the enantioselective synthesis of **(R)-(-)-1-Indanol**.

Experimental Protocol: Self-Validating Synthesis

This protocol describes a typical lab-scale CBS reduction. Each step is designed to ensure the integrity of the final product.

- Catalyst Formation (In Situ):
 - To a flame-dried, two-necked flask under an inert atmosphere (Argon), add (S)-2-Methyl CBS-oxazaborolidine (e.g., 0.1 mmol, 10 mol%).

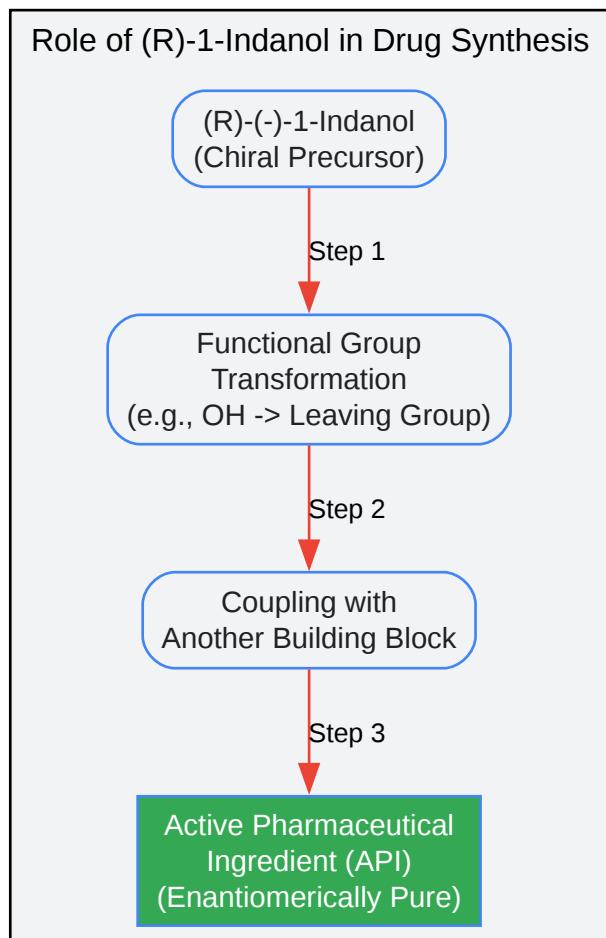
- Add anhydrous tetrahydrofuran (THF, 2 mL) and cool the solution to 0 °C.
- Slowly add borane-dimethyl sulfide complex (BMS, e.g., 0.6 mmol) dropwise. Stir for 15 minutes at 0 °C to form the active catalyst complex.
- Substrate Addition & Reduction:
 - In a separate flask, dissolve 1-indanone (1.0 mmol) in anhydrous THF (1 mL).
 - Add the 1-indanone solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.
 - Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).
- Quenching and Workup:
 - Once the reaction is complete (typically 1-2 hours), quench it by slowly adding 1 M HCl at 0 °C.
 - Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification and Validation:
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude alcohol by flash column chromatography on silica gel.
 - Validation Step 1 (Identity): Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.
 - Validation Step 2 (Purity): Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. A high ee (>95%) validates the success of the asymmetric reduction.

Applications in Drug Development

The primary value of **(R)-(-)-1-Indanol** lies in its role as a chiral precursor.^[14] Its stereocenter serves as a foundation upon which more complex molecular architectures are built.

Key Intermediate for Rasagiline

A prominent example is its use in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.^{[15][16]} In one synthetic route, the hydroxyl group of (S)-(-)-1-indanol (the opposite enantiomer) is converted to a suitable leaving group, which is then displaced by propargylamine.^[17] The availability of both (R)- and (S)-1-indanol allows for flexible synthetic strategies to access the desired final product enantiomer.



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Figure 3: Logical flow of utilizing (R)-1-Indanol as a chiral precursor.

Beyond specific APIs, derivatives of 1-indanol are used as chiral ligands in other asymmetric catalytic reactions, such as asymmetric Heck reactions, further extending their utility in fine chemical synthesis.[\[6\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **(R)-(-)-1-Indanol** is essential. The following information is summarized from safety data sheets (SDS).

- Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation. May cause respiratory irritation.[\[4\]](#)[\[5\]](#)[\[18\]](#)
- Signal Word: Warning[\[4\]](#)[\[18\]](#)
- Hazard Statements (H-codes):
 - H302: Harmful if swallowed.[\[4\]](#)[\[5\]](#)[\[18\]](#)
 - H315: Causes skin irritation.[\[4\]](#)[\[5\]](#)[\[18\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)[\[5\]](#)[\[18\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)[\[5\]](#)[\[18\]](#)
- Precautionary Statements (P-codes):
 - P261: Avoid breathing dust.[\[4\]](#)[\[18\]](#)
 - P280: Wear protective gloves, eye protection, and face protection.[\[18\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)[\[18\]](#)
- Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles is required.[\[4\]](#)

Conclusion

(R)-(-)-1-Indanol is more than just a chemical compound; it is an enabling tool for precision in medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile reactivity, makes it a high-value intermediate for the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its properties, synthetic routes, and handling requirements allows researchers and drug development professionals to leverage its full potential in creating next-generation therapeutics.

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- To cite this document: BenchChem. [Introduction: The Role of Chirality in Modern Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588849#r-1-indanol-chemical-properties-and-structure>]

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